5-Chloro-1-methyl-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVQKUFTJLEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311263 | |
| Record name | 5-chloro-1-methyl-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-36-2 | |
| Record name | 5-Chloro-1-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10394-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 240754 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-1-methyl-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Primary Synthetic Routes to 5-Chloro-1-methyl-benzoimidazole
The synthesis of this compound can be achieved through a multi-step process commencing with the appropriate substituted o-phenylenediamine (B120857). A common route involves the initial synthesis of a benzimidazole (B57391) precursor, which is subsequently methylated.
One established method starts with 4-chloro-o-phenylenediamine. This precursor can be condensed with various reagents to form the imidazole (B134444) ring. For instance, reaction with anthranilic acid can yield 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline researchgate.net. Another approach involves the reaction of 4-chloro-N-methyl-o-phenylenediamine with reagents that provide the C2 carbon of the imidazole ring. The synthesis of 4-chloro-N-methyl-o-phenylenediamine itself can be accomplished by the reduction of 4-chloro-2-nitro-N-methyl aniline (B41778) derpharmachemica.com.
A typical synthetic sequence is outlined below:
Formation of the Benzimidazole Core: 4-chloro-N-methyl-o-phenylenediamine is reacted with a suitable one-carbon synthon. For example, reaction with formic acid or its derivatives can lead to the formation of the benzimidazole ring.
Methylation: If starting from an unmethylated benzimidazole, such as 5-chlorobenzimidazole (B1584574), N-methylation is required. This is a critical step where regioselectivity can be a challenge.
A specific example of synthesis involves the following steps derpharmachemica.com:
Synthesis of 4-chloro-2-nitro-N-methyl aniline: This is prepared from 2,5-dichloronitrobenzene and a methylamine (B109427) solution in an autoclave reactor derpharmachemica.com.
Synthesis of 4-chloro-N-methyl-o-phenylenediamine: The nitro group of p-chloro–o-nitro N-Me aniline is reduced, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation derpharmachemica.com.
Cyclization to form 5-chloro-1-methyl-benzimidazole: The resulting diamine is then cyclized. For instance, reaction with lactic acid can produce 5-chloro-2-(α-hydroxy) ethyl N-methyl benzimidazole, which can be further modified derpharmachemica.com.
Regioselective N-Alkylation Strategies for Benzimidazoles with Halogen Substitution
The N-alkylation of unsymmetrically substituted benzimidazoles, such as 5-chlorobenzimidazole, can lead to a mixture of two regioisomers: the N1- and N3-alkylated products. The control of regioselectivity is a crucial aspect of synthesizing a specific isomer like this compound.
Methylation of Halogenated Benzimidazoles (e.g., 5-Chloro-benzimidazoles)
The methylation of 5-chlorobenzimidazole introduces a methyl group onto one of the nitrogen atoms of the imidazole ring. The position of methylation is influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine atom at the 5-position can influence the nucleophilicity of the two nitrogen atoms.
Influence of Reaction Conditions on Isomer Formation
The ratio of the resulting N1 and N3 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
Base and Solvent Effects: The use of different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., tetrahydrofuran (B95107), dimethylformamide) can significantly alter the regioselectivity of the alkylation. For instance, studies on the related indazole system have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) can favor N-1 alkylation beilstein-journals.orgbeilstein-journals.org. In contrast, other solvent and base combinations might lead to different isomeric ratios beilstein-journals.org. The use of an aqueous basic medium with a surfactant like sodium dodecyl sulfate (B86663) (SDS) has also been explored as a sustainable method for N-alkylation of imidazoles and benzimidazoles .
Nature of the Alkylating Agent: While this section focuses on methylation, it is worth noting that the nature of the alkylating agent itself can influence the outcome. More reactive alkylating agents might lead to different selectivity compared to less reactive ones .
Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control. Kinetic control favors the isomer that is formed faster, often at the more accessible nitrogen, while thermodynamic control favors the more stable isomer. Equilibration between the isomers can sometimes be achieved under specific conditions to yield the thermodynamically preferred product beilstein-journals.org.
Table 1: Factors Influencing Regioselective N-Alkylation
| Factor | Influence on Isomer Formation |
| Base | Can affect the deprotonation equilibrium and the nature of the resulting anion. |
| Solvent | Can influence the solubility of the reactants and the solvation of the intermediate anion, thereby affecting the reaction pathway. |
| Temperature | Can determine whether the reaction is under kinetic or thermodynamic control. |
| Alkylating Agent | The reactivity and steric bulk of the alkylating agent can impact the site of attack. |
Functionalization and Derivatization at C-2 Position
The C-2 position of the benzimidazole ring is a common site for functionalization, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.
Synthesis of 5-Chloro-1-methyl-benzimidazole-2-carbaldehyde Derivatives
The introduction of a formyl group at the C-2 position provides a versatile synthetic handle for further transformations. The synthesis of 5-Chloro-1-methyl-benzimidazole-2-carbaldehyde is a key step in creating a variety of more complex molecules. While direct formylation can be challenging, alternative methods often involve the oxidation of a C-2 methyl group or the manipulation of other C-2 substituents.
A general approach for the synthesis of N-acyl saccharins from aldehydes has been reported, which could potentially be adapted for the synthesis of benzimidazole-2-carbaldehyde derivatives acs.org. This involves the reaction of an aldehyde with saccharin (B28170) in the presence of a surfactant and an oxidizing agent acs.org.
Preparation of 5-Chloro-1-methyl-benzimidazole-2-thiol Derivatives
The introduction of a thiol group at the C-2 position leads to benzimidazole-2-thione derivatives, which are important intermediates in organic synthesis. These compounds exist in a tautomeric equilibrium between the thione and thiol forms.
The general synthesis of benzimidazole-2-thiones involves the reaction of the corresponding o-phenylenediamine with carbon disulfide or a related thiocarbonyl compound. For the synthesis of the 5-chloro-1-methyl derivative, one could envision starting with 4-chloro-N-methyl-o-phenylenediamine.
Alkylation of the resulting 5-chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione can occur at either the nitrogen or the sulfur atom, leading to different products. The regioselectivity of this alkylation is also dependent on the reaction conditions. For example, alkylation of benzimidazole-2-thione derivatives has been shown to yield S-alkylated products under certain conditions mdpi.com.
Table 2: Key Chemical Transformations of this compound
| Position | Transformation | Reagents and Conditions | Product Type |
| C-2 | Introduction of a formyl group | Oxidation of a C-2 methyl group, or other specialized formylation methods. | 5-Chloro-1-methyl-benzimidazole-2-carbaldehyde |
| C-2 | Introduction of a thiol group | Reaction of 4-chloro-N-methyl-o-phenylenediamine with carbon disulfide. | 5-Chloro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione |
Formation of Methyl 2-chloro-1-methyl-benzimidazole-5-carboxylate
The synthesis of carboxylate-functionalized benzimidazoles is a key step for creating more complex molecules, such as the pharmaceutical agent dabigatran (B194492) etexilate. A documented route to a closely related intermediate, 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid, provides a clear blueprint for this transformation. The process begins with 3-amino-4-methylamino benzoic acid as the starting material. This precursor undergoes a cyclization reaction with chloroacetyl chloride to form the benzimidazole ring system, yielding 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. google.com
To obtain the target methyl ester, a subsequent esterification step would be performed on the resulting carboxylic acid. Standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol, would yield methyl 2-chloromethyl-1-methyl-benzimidazole-5-carboxylate. A patent describes the conversion of the carboxylic acid to 2-chloromethyl-1-methyl-1H-benzimidazole-5-formyl chloride using agents like oxalyl chloride or thionyl chloride in an organic solvent such as dichloromethane (B109758) or acetonitrile. google.com This activated acyl chloride can then readily react with an alcohol to form the desired ester.
Introduction of Alkylamino and other Side Chains at C-2
The C-2 position of the benzimidazole ring is a common site for substitution, allowing for the introduction of various functional groups, including alkylamino side chains. A general and convenient method involves the reaction of a 2-chlorobenzimidazole (B1347102) derivative with an appropriate amine. The chlorine atom at the C-2 position acts as a good leaving group in nucleophilic aromatic substitution reactions. For instance, reacting a 2-chlorobenzimidazole with a piperazine (B1678402) derivative, often by refluxing in a suitable solvent like 2-methoxyethanol, results in the formation of a C-N bond, yielding a 2-(piperazin-1-yl)benzimidazole conjugate. nih.gov
This nucleophilic substitution strategy is broadly applicable for creating a variety of 2-(alkylamino)benzimidazoles. researchgate.net The reaction conditions can be tailored, but often involve heating the 2-chlorobenzimidazole with the desired primary or secondary amine, sometimes in the presence of a base to scavenge the liberated HCl. researchgate.net Another approach involves the direct C-H alkylation of C2-unsubstituted benzimidazoles with alkenes, which can be catalyzed by transition metals like rhodium to achieve branched-selective alkylation. nih.gov
General Strategies for Constructing Substituted Benzimidazole Frameworks
The construction of the core benzimidazole ring system is a fundamental process in organic synthesis, with several well-established strategies.
Condensation Reactions Utilizing Diamines and Carboxylic Acid Derivatives
The most traditional and widely used method for synthesizing benzimidazoles is the condensation of an ortho-phenylenediamine (OPD) with a carboxylic acid or its derivatives, such as aldehydes, nitriles, or esters. nih.govnih.gov The classic Phillips method involves heating the OPD and carboxylic acid with a strong mineral acid like 4M hydrochloric acid. researchgate.net This acid-catalyzed condensation proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. youtube.com
Numerous modifications and improvements to this method have been developed to enhance yields, shorten reaction times, and employ milder, more environmentally friendly conditions. A variety of catalysts can be used to promote the condensation.
| Catalyst/Reagent | Substrates | Conditions | Key Features | Reference(s) |
| Hydrochloric Acid (HCl) | o-Phenylenediamine, Carboxylic Acid | Reflux | Classic Phillips method | researchgate.net |
| Ammonium (B1175870) Chloride (NH₄Cl) | o-Phenylenediamine, Aromatic Acid | 80-90°C | Green and economically viable | rasayanjournal.co.in |
| p-Toluenesulfonic acid (p-TSA) | o-Phenylenediamines, Aldehydes | Grinding, solvent-free | High efficiency, simple isolation | nih.gov |
| Magnesium Chloride (MgCl₂·6H₂O) | o-Phenylenediamines, Aldehydes | - | High yields, short reaction times | nih.gov |
| Polyphosphoric Acid (PPA) | o-Phenylenediamine, Carboxylic Acid | High Temperature | Favors benzimidazole over diamide (B1670390) formation | nih.gov |
The choice between using a carboxylic acid or an acid chloride can influence the reaction outcome. While reacting a diamine with an acid chloride often favors the formation of a diamide, the use of a carboxylic acid, particularly with a protonating agent at high temperatures, promotes the cyclization to the benzimidazole. nih.govresearchgate.net The condensation with aldehydes is also a very common route, often catalyzed by acids or metals, to produce 2-substituted benzimidazoles. nih.govnih.gov
Cyclization Reactions for Benzimidazole Ring Formation
Beyond the direct condensation of diamines and carboxylic acids, various other cyclization strategies exist for constructing the benzimidazole ring. These methods often start from different precursors and offer alternative synthetic routes.
One significant approach is the oxidative cyclization of anilines or anilides. nih.gov For instance, Brønsted acid-catalyzed cyclization of 2-amino anilines with β-diketones can produce 2-substituted benzimidazoles under metal-free conditions. organic-chemistry.org Another strategy involves the intramolecular C-H amidation of imines, which are formed in situ from the condensation of o-phenylenediamine derivatives and aldehydes. organic-chemistry.org
Intramolecular cyclization of o-haloanilines provides another powerful route. Reactions of o-iodoanilines with nitriles can proceed without transition metals, using a strong base like potassium tert-butoxide (KOtBu) to facilitate the cyclization. rsc.org Copper-catalyzed versions of this reaction are also common, allowing for the synthesis of benzimidazoles from 2-haloanilines and nitriles or aldehydes. organic-chemistry.orgrsc.org These methods are valuable as they start from readily available materials and offer good functional group tolerance.
Synthesis of Hybrid and Conjugated Molecular Systems Containing this compound
The this compound moiety is often incorporated into larger molecular frameworks to create hybrid molecules with specific biological or material properties.
Benzimidazole-Piperazine and Benzimidazole-Piperidine Conjugates
The conjugation of a benzimidazole core with piperazine or piperidine (B6355638) rings is a common strategy in medicinal chemistry, as these N-heterocyclic motifs are prevalent in many bioactive compounds. nih.govacs.org The synthesis of these hybrids can be achieved through several approaches.
A primary method involves the nucleophilic substitution of a leaving group on either the benzimidazole or the piperidine/piperazine fragment. For example, a 2-chlorobenzimidazole can be reacted with an N-substituted piperazine to form a 2-(piperazin-1-yl)benzimidazole. nih.gov Conversely, a benzimidazole with a reactive side chain, such as 2-(chloromethyl)-1H-benzimidazole, can be condensed with a piperidine or piperazine. researchgate.net Another common approach is to alkylate the nitrogen of the benzimidazole ring (N-1 position) with a piperidine- or piperazine-containing alkyl halide, such as 2-(piperidine-1-yl)ethyl chloride. tubitak.gov.tr
A different strategy involves building the benzimidazole ring onto a pre-existing piperazine- or piperidine-containing structure. For instance, a 5-(4-substituted-piperazin-1-yl)-2-nitroaniline can be condensed with various aldehydes in a one-pot nitro-reductive cyclization using a reducing agent like sodium hydrosulfite to form the corresponding 6-(4-substituted-piperazin-1-yl)-2-aryl-1H-benzimidazole derivatives. nih.goverdogan.edu.tr
| Synthetic Approach | Reactants | Key Transformation | Reference(s) |
| N-Alkylation of Benzimidazole | 2-Aryl-1H-benzimidazole, 2-(Piperidin-1-yl)ethyl chloride | Formation of N-C bond at N-1 of benzimidazole | tubitak.gov.tr |
| Nucleophilic Substitution at C-2 | 2-Chlorobenzimidazole, N-Substituted piperazine | Formation of C-N bond at C-2 of benzimidazole | nih.gov |
| Reductive Cyclization | 5-Piperazinyl-2-nitroaniline, Aldehyde | Reductive cyclization to form benzimidazole ring | nih.goverdogan.edu.tr |
| Condensation | 2-(Chloromethyl)-1H-benzimidazole, Thiourea, then Benzyl (B1604629) Halide | S-alkylation followed by N-alkylation | researchgate.net |
These synthetic routes provide a versatile toolkit for creating a diverse library of benzimidazole-piperazine and benzimidazole-piperidine conjugates for various research applications.
Benzimidazole-Thiadiazole and Benzimidazole-Oxadiazole Hybrids
The synthesis of hybrid molecules incorporating both benzimidazole and either a thiadiazole or an oxadiazole ring is a significant area of heterocyclic chemistry. These syntheses often proceed through key intermediates derived from this compound, namely the corresponding 2-thiol or 2-hydrazide derivatives.
The initial step in these synthetic pathways often involves the conversion of a 2-chloro-1H-benzo[d]imidazole to either a 2-thiol or a 2-hydrazinyl derivative. For instance, reacting 2-chloro-1H-benzo[d]imidazole with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux yields 2-hydrazinyl-1H-benzo[d]imidazole derpharmachemica.com. Similarly, the synthesis of 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol is achieved by reacting 4-(difluoromethoxy)benzene-1,2-diamine (B1354990) with carbon disulphide and potassium hydroxide (B78521) in ethanol asianpubs.org. These general methods can be adapted for this compound.
Synthesis of Benzimidazole-Oxadiazole Hybrids:
A common route to benzimidazole-1,3,4-oxadiazole hybrids involves the cyclization of a benzimidazole-2-carbohydrazide. This carbohydrazide (B1668358) can be prepared from the corresponding ester. For example, 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid methyl ester can be treated with hydrazine hydrate to form the hydrazide cumhuriyet.edu.tr. Subsequent reaction of the hydrazide with a substituted aldehyde can lead to the formation of a hydrazone, which can then be cyclized to the oxadiazole ring.
Another approach involves the reaction of a benzimidazole derivative with carbon disulfide. For instance, 5-[4-(5(6)-substituted-1H-benzimidazol-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol derivatives can be synthesized by dissolving the corresponding hydrazide in a solution of sodium hydroxide in ethanol, followed by the addition of carbon disulfide and refluxing the mixture cumhuriyet.edu.tr.
The following table summarizes a general synthetic approach to benzimidazole-oxadiazole hybrids:
| Step | Reactants | Reagents/Conditions | Product | Reference |
| 1 | Substituted o-phenylenediamine, Substituted benzoic acid | Polyphosphoric acid | 2-Aryl-benzimidazole | cumhuriyet.edu.tr |
| 2 | 2-Aryl-benzimidazole | Hydrazine hydrate, Ethanol, Reflux | Benzimidazole-2-carbohydrazide | cumhuriyet.edu.tr |
| 3 | Benzimidazole-2-carbohydrazide | Carbon disulfide, NaOH, Ethanol, Reflux | 5-(Benzimidazol-2-yl)-1,3,4-oxadiazole-2-thiol | cumhuriyet.edu.tr |
Synthesis of Benzimidazole-Thiadiazole Hybrids:
The synthesis of benzimidazole-thiadiazole hybrids often utilizes 1H-benzo[d]imidazole-2-thiol as a key starting material. The synthesis of N-(3,4-disubstitutedphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine involves the reaction of 1-methyl-2-(2-bromoacetyl)benzimidazole with N-(3,4-disubstitutedphenyl)thiourea in ethanol researchgate.net. The requisite 1-methyl-2-(2-bromoacetyl)benzimidazole can be prepared from 1-methyl-2-acetylbenzimidazole by bromination in acetic acid with a catalytic amount of HBr researchgate.net.
The following table outlines a synthetic pathway to benzimidazole-thiazole hybrids:
| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 1 | 1-Methyl-2-acetylbenzimidazole | Bromine, Acetic acid | Catalytic HBr, Room temperature | 1-Methyl-2-(2-bromoacetyl)benzimidazole | researchgate.net |
| 2 | 1-Methyl-2-(2-bromoacetyl)benzimidazole | N-(3,4-disubstitutedphenyl)thiourea | Ethanol, Reflux | N-(3,4-disubstitutedphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | researchgate.net |
Azo Imidazole Derivatives featuring Chlorophenyl Moieties
The synthesis of azo compounds involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. To synthesize azo imidazole derivatives featuring chlorophenyl moieties from this compound, one strategy is to introduce an amino group onto the benzimidazole ring, which can then be diazotized. Alternatively, a chlorophenyl diazonium salt can be prepared and coupled with the this compound.
A general method for the synthesis of azo dyes involves dissolving the amine in an acidic solution, followed by the addition of sodium nitrite (B80452) at a low temperature to form the diazonium salt. This salt is then added to a solution of the coupling component. For example, new red azo dyes containing an imidazole derivative have been synthesized through a diazo-coupling reaction where an imidazole derivative is diazotized in the presence of HCl and NaNO₂ and then coupled with an aniline derivative rsc.org.
The synthesis of [2-chloro-5-(2,4-dihydroxyphenylazo)phenyl]phenylmethanone involves the diazotization of 2-amino-5-chlorobenzophenone (B30270) and subsequent coupling with resorcinol (B1680541) derpharmachemica.com. This demonstrates the feasibility of diazotizing a chlorophenyl amine, a key step in forming the target azo derivatives.
The following table presents a generalized scheme for the synthesis of azo dyes that could be adapted for the target compounds:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| 1 | Aromatic Amine (e.g., 2-amino-5-chlorobenzophenone) | Sodium Nitrite | Hydrochloric Acid, 0-5 °C | Diazonium Salt | derpharmachemica.com |
| 2 | Diazonium Salt | Coupling Component (e.g., Resorcinol) | Alkaline solution | Azo Compound | derpharmachemica.com |
The synthesis of 4-((2-chlorophenyl)diazenyl)-3-methyl-5-((1-methyl-1H-imidazol-2-yl)diazenyl)-1H-pyrazole highlights the coupling of a diazonium salt with an imidazole-containing compound, indicating that this compound could potentially serve as a coupling component rsc.org.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 5-Chloro-1-methyl-benzoimidazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants
Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the this compound molecule. The analysis would focus on:
Chemical Shift (δ): The position of a signal in the ¹H NMR spectrum indicates the electronic environment of the proton. For this molecule, distinct signals would be expected for the N-methyl group and the three aromatic protons on the benzene (B151609) ring. The aromatic protons' chemical shifts would be influenced by the electron-withdrawing chloro group and the fused imidazole (B134444) ring.
Integration: The area under each signal would confirm the number of protons it represents (e.g., 3H for the methyl group, 1H for each aromatic proton).
Coupling Constants (J): The splitting of signals into multiplets reveals information about adjacent, non-equivalent protons. The coupling patterns and J-values (in Hz) for the aromatic protons would be critical in definitively assigning their positions (H-4, H-6, and H-7) on the substituted ring.
If data were available, a table would be presented here detailing the chemical shift, multiplicity (e.g., singlet, doublet), coupling constants, and integration for each proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. This analysis would identify:
The N-methyl carbon.
The C-2 carbon of the imidazole ring.
The seven carbons of the benzimidazole (B57391) ring system. The chemical shifts of these carbons, particularly C-4, C-5, C-6, C-7, C-3a, and C-7a, would be influenced by the positions of the nitrogen atoms and the chlorine substituent.
A data table listing the chemical shift for each of the nine distinct carbon atoms would be included if the experimental spectrum were accessible.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are essential. These techniques show correlations between different nuclei, providing a complete picture of molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would definitively link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.
Were the data available, a table summarizing the key correlations observed in these 2D NMR spectra would be provided to illustrate the confirmed atomic connectivity.
Vibrational Spectroscopy for Functional Group and Molecular Structure Characterization
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups and probe the molecular vibrations of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule and identifies its functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching: From the aromatic ring and the methyl group.
C=N and C=C stretching: From the imidazole and benzene rings, respectively.
C-N stretching: Vibrations from the bonds involving the nitrogen atoms.
C-Cl stretching: A characteristic vibration in the lower frequency region of the spectrum.
A data table of the principal absorption bands (in cm⁻¹) and their corresponding vibrational assignments would be presented here if experimental data were published.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the vibrations of the benzimidazole core, especially the C=C and C=N bonds of the aromatic system, complementing the data obtained from FT-IR.
If available, a data table of the significant Raman shifts (in cm⁻¹) and their assignments would be included to provide a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound. In a typical electron ionization (EI) mass spectrum, the compound would be expected to exhibit a distinct molecular ion peak (M⁺). Given the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern, separated by two mass units.
The fragmentation of this compound under mass spectrometry would likely proceed through several key pathways, reflecting the stability of the benzimidazole core and the nature of its substituents. Common fragmentation patterns for aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. For this compound, potential fragmentation could include the loss of a methyl radical (•CH₃) from the N1 position or the cleavage of the imidazole ring. The resulting fragment ions provide a veritable fingerprint of the molecule's structure.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Type | Predicted m/z | Notes |
| [M]⁺ | 166/168 | Molecular ion peak showing the characteristic 3:1 ratio for chlorine isotopes. |
| [M-CH₃]⁺ | 151/153 | Loss of the methyl group from the nitrogen atom. |
| [M-Cl]⁺ | 131 | Loss of the chlorine atom. |
| [M-HCN]⁺ | 139/141 | A common fragmentation pathway for imidazole-containing rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic structure of this compound. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The benzimidazole system, being an aromatic and heterocyclic structure, possesses a conjugated π-electron system which gives rise to characteristic absorption bands. tanta.edu.egshu.ac.uk
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions, which are typical for aromatic systems and are generally observed in the 200-400 nm range. libretexts.org The presence of the chlorine atom and the methyl group can influence the position and intensity of these absorption maxima (λ_max). The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift to longer wavelengths. These electronic transitions are sensitive to the solvent polarity, which can further modulate the spectral features. tanta.edu.eg
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | ~240-250 | Benzene ring transitions |
| π → π | ~270-285 | Benzimidazole conjugated system transitions |
X-ray Diffraction (XRD) for Single-Crystal and Powder Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This technique can be applied to both single crystals and polycrystalline powders.
A single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as stacking or hydrogen bonding (if applicable in the crystal lattice). This would reveal the planarity of the benzimidazole ring system and the orientation of the chloro and methyl substituents. For many benzimidazole derivatives, crystalline forms are readily obtained, allowing for such detailed structural elucidation. acs.org
Powder X-ray Diffraction (PXRD) is valuable for analyzing the bulk crystalline properties of a sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of this compound. It can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₈H₇ClN₂, elemental analysis would be used to experimentally verify the expected percentages of carbon, hydrogen, and nitrogen. The presence of chlorine would be confirmed by other methods, such as mass spectrometry or specific ion analysis. The close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.
Table 3: Theoretical Elemental Composition of this compound (C₈H₇ClN₂)
| Element | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 96.08 | 57.67 |
| Hydrogen (H) | 1.008 | 7.056 | 4.24 |
| Chlorine (Cl) | 35.45 | 35.45 | 21.28 |
| Nitrogen (N) | 14.01 | 28.02 | 16.81 |
| Total | 166.61 | 100.00 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties
DFT has become a standard method for investigating the structural and electronic properties of molecules, offering a balance between accuracy and computational cost. researchgate.net
The geometry of 5-chloro-1-methyl-4-nitroimidazole (B20735) has been optimized using DFT methods, such as B3LYP and B3PW91. nih.gov These calculations help in determining the most stable three-dimensional arrangement of the atoms. A conformational analysis is crucial for identifying the global minimum energy structure, which is the most likely conformation to be observed. For 5-chloro-1-methyl-4-nitroimidazole, the optimized geometry provides bond lengths and angles that are in good agreement with experimental data for similar molecules. nih.gov It is expected that 5-Chloro-1-methyl-benzoimidazole would exhibit a similar planar benzimidazole (B57391) core.
Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Benzimidazole Derivative (Data based on 5-chloro-1-methyl-4-nitroimidazole)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl | 1.73 |
| N1-C2 | 1.37 |
| N1-C7a | 1.39 |
| C2-N3 | 1.31 |
| N3-C3a | 1.39 |
| C-N (methyl) | 1.47 |
| C3a-C4-C5-C6-C7-C7a | Benzene (B151609) Ring |
| N1-C2-N3 | Imidazole (B134444) Ring |
| ∠(Cl-C5-C6) | 119.5 |
| ∠(C2-N1-C7a) | 107.2 |
| ∠(N1-C2-N3) | 113.8 |
This table is populated with representative data and should be updated with specific findings for this compound when available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. acs.org For 5-chloro-1-methyl-4-nitroimidazole, the HOMO is primarily located over the benzimidazole ring, while the LUMO is concentrated on the nitroimidazole moiety, indicating that an electronic transition would involve a charge transfer from the benzene part to the imidazole part of the molecule. nih.gov In the case of this compound, the absence of the electron-withdrawing nitro group would likely raise the energy of the LUMO, thus increasing the HOMO-LUMO gap and enhancing the molecule's stability.
Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Benzimidazole Derivative (Data based on 5-chloro-1-methyl-4-nitroimidazole)
| Parameter | Energy (eV) |
| EHOMO | -7.2 |
| ELUMO | -3.5 |
| Energy Gap (ΔE) | 3.7 |
This table is populated with representative data and should be updated with specific findings for this compound when available.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), which indicates resistance to deformation of electron distribution, and the electrophilicity index (ω), which measures the stabilization in energy when the system acquires an additional electronic charge. A lower HOMO-LUMO gap generally corresponds to a softer and more reactive molecule. nih.gov
Table 3: Global Reactivity Parameters for a Structurally Similar Benzimidazole Derivative (Data based on 5-chloro-1-methyl-4-nitroimidazole)
| Parameter | Value (eV) |
| Chemical Hardness (η) | 1.85 |
| Chemical Potential (μ) | -5.35 |
| Electronegativity (χ) | 5.35 |
| Electrophilicity Index (ω) | 7.76 |
This table is populated with representative data and should be updated with specific findings for this compound when available.
Natural Bond Orbital (NBO) analysis offers a detailed view of the electron density distribution in terms of localized bonds and lone pairs, providing insights into intramolecular charge transfer and hyperconjugative interactions. nih.gov For 5-chloro-1-methyl-4-nitroimidazole, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbitals of the ring system, contributing to the stability of the molecule. nih.gov Similar interactions are expected in this compound, stabilizing its planar structure.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map of 5-chlorobenzimidazole (B1584574) shows that the most negative potential is located around the nitrogen atoms of the imidazole ring, indicating these are the most likely sites for electrophilic attack. bohrium.comresearchgate.net Conversely, the hydrogen atoms of the benzene ring exhibit a positive potential, making them susceptible to nucleophilic attack. The introduction of a methyl group at the N1 position in this compound is expected to slightly modify this potential distribution.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For 5-chloro-1-methyl-4-nitroimidazole, theoretical vibrational frequencies calculated using DFT methods show good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the vibrational modes. nih.gov Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR spectra. nih.govresearchgate.net
GIAO Method for NMR Chemical Shift Predictions
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts. For benzimidazole derivatives, this method is instrumental in assigning proton (¹H) and carbon-¹³ (¹³C) NMR signals, which is fundamental for structural elucidation.
Theoretical calculations for the related compound 5-chlorobenzimidazole (5CBZ) have been performed using the GIAO technique. These calculations provide predicted ¹H and ¹³C chemical shifts that can be compared with experimental data to confirm the molecular structure. For instance, in a model compound like 1-methyl-benzimidazole, the chemical shift of C4 is observed at 120.4 ppm, while C7 appears at 109.5 ppm in CDCl₃, showcasing the distinct electronic environments that can be modeled computationally. mdpi.com Machine learning models have also been developed to predict NMR shifts with high accuracy, achieving mean absolute errors (MAEs) of around 2.05 ppm for ¹³C and 0.16 ppm for ¹H shifts in complex molecules. arxiv.org These computational tools are vital for interpreting complex spectra and verifying the structures of newly synthesized benzimidazole derivatives.
Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1-methyl-benzimidazole in Different Solvents mdpi.com
| Carbon Atom | CDCl₃ | DMSO-d₆ |
| C4 | 120.4 | 119.2 |
| C7 | 109.5 | 110.1 |
Simulated Vibrational Frequencies and Intensities
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to simulate vibrational spectra. These simulations calculate the fundamental vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra.
For 5-chlorobenzimidazole, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been used to determine the geometric optimization and fundamental frequencies. The computed spectra are then compared with experimental FT-Raman and FTIR data. A detailed interpretation of the vibrational spectra is often made based on the calculated Potential Energy Distribution (PED). researchgate.net Such comparative studies indicate that methods like B3LYP are well-suited for molecular vibrational problems, providing a good match between simulated and observed spectra. researchgate.net Similar computational studies have been conducted on related heterocyclic systems like 5-methyl-2-(p-fluorophenyl)benzoxazole and 5-methyl-2-(p-methylaminophenyl)benzoxazole to analyze their vibrational modes. nih.govnih.gov
Table 2: Key Vibrational Modes in Benzimidazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| N-H Stretching | 3100 - 3400 | General spectroscopic data |
| Aromatic C-H Stretching | 3000 - 3100 | General spectroscopic data |
| Ring C=C Stretching | 1450 - 1600 | General spectroscopic data |
| C-Cl Stretching | 600 - 800 | General spectroscopic data |
| Ring C-N Stretching | 1250 - 1350 | From analysis of related compounds like naphthalene (B1677914) derivatives. researchgate.net |
Computational UV-Vis Spectra
Theoretical calculations are also used to simulate ultraviolet-visible (UV-Vis) absorption spectra, which provide information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.
Studies on 5-chlorobenzimidazole have involved the comparison of computed and observed UV-Vis spectra to understand its electronic properties. For other benzimidazole-based hydrazones, UV-Vis analysis at the TDDFT/M06-2X/6-31G(d,p) level of theory has been performed, yielding specific maximum absorption wavelengths (λmax). researchgate.net These calculations help identify the key electronic transitions, such as the one from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter that can be correlated with the molecule's reactivity and electronic properties.
Table 3: Computed UV-Vis Spectral Data for Benzimidazole Derivatives researchgate.net
| Compound | Method/Basis Set | λmax (nm) |
| Benzoimidazole-hydrazone (5a) | TDDFT/M06-2X/6-31G(d,p) | 240.25 |
| Benzoimidazole-hydrazone (5b) | TDDFT/M06-2X/6-31G(d,p) | 331.69 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzimidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models are developed to predict their therapeutic potential and guide the design of new, more potent analogues.
3D-QSAR models have been generated to explore the molecular properties of N-substituted benzimidazole carboxamides that have the highest influence on their antioxidative activity. nih.gov These models use molecular descriptors (e.g., steric, electronic, hydrophobic) to correlate with biological data. For other benzimidazole derivatives, QSAR analyses have been used to predict antibacterial activity against pathogens like Pseudomonas aeruginosa. researchgate.net The resulting models, often developed using multiple linear regression, can predict the inhibitory activity of new compounds before their synthesis, saving time and resources. researchgate.netnih.gov The results of 3D-QSAR modeling indicate that electrostatic fields, hydrophobic fields, and hydrogen bonding often play important roles in the binding process of inhibitors to their protein targets. rsc.org
Table 4: Common Molecular Descriptors Used in QSAR Models for Benzimidazole Derivatives nih.gov
| Descriptor Category | Example Descriptors |
| Electronic | Electrostatic Energy (EE), Dipole Moment |
| Steric / Topological | Molecular Weight, Molar Refractivity, Surface Area |
| Thermodynamic | Binding Energy (BE), Internal Energy (IE) |
| Lipophilicity | LogP |
| Energy-based | vdW + Hbond + desolv Energy (VdwE) |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.
Molecular docking studies have been performed on 5-chlorobenzimidazole to investigate its potential as an anti-breast cancer agent. Docking predicts the preferred binding orientation and affinity of the molecule within the active site of a target protein. Benzimidazole derivatives have been widely studied using these techniques against various targets, including Pin1 (a protein involved in cancer), beta-tubulins (for anthelmintic activity), and HIV reverse transcriptase. rsc.orgnih.govnih.gov For example, docking of benzimidazole-thiadiazole hybrids against the fungal enzyme 14-α demethylase (CYP51) helped identify the most active compounds. nih.gov
Following docking, molecular dynamics simulations can be run to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide insights into the conformational changes and key interactions, such as hydrogen bonds, that stabilize the binding. rsc.org These studies have confirmed stable interactions for benzimidazole derivatives within the binding pockets of targets like HIV-RT and Pin1. rsc.orgnih.gov
Table 5: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Benzimidazole Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulin | -8.50 | nih.gov |
| Benzimidazole-thiadiazole hybrid (5f) | Fungal CYP51 | -10.928 | nih.gov |
| Benzimidazole-based inhibitors | Pin1 | Not specified | rsc.org |
| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | HIV Reverse Transcriptase | Not specified | nih.gov |
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the prediction and understanding of the NLO properties of molecules.
The NLO properties of benzimidazole derivatives, particularly metal complexes, have been investigated using semiempirical quantum chemical methods. nih.gov These studies calculate parameters like the first hyperpolarizability (β), which is a measure of the NLO response of a molecule. The results indicate that factors such as molecular energy, bond angles, global hardness, and heat of formation have a considerable impact on the hyperpolarizability values of benzimidazole complexes. nih.gov NBO analysis can also be employed to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to the NLO properties of these compounds. researchgate.net These theoretical investigations are crucial for designing novel benzimidazole-based materials with enhanced NLO characteristics.
Table 6: Factors Influencing NLO Properties of Benzimidazole Derivatives nih.gov
| Influencing Factor | Impact on Hyperpolarizability (β) |
| Molecular Energy | Plays a dominant role in determining NLO properties. |
| Bond Angle | Has a considerable impact on hyperpolarizability values. |
| Global Hardness | Affects the NLO response. |
| Heat of Formation | Has a considerable impact on hyperpolarizability values. |
| Intramolecular Charge Transfer | A key mechanism contributing to NLO activity. |
Mechanistic Studies of Chemical Reactivity and Interactions
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System
The reactivity of the benzimidazole core in 5-Chloro-1-methyl-benzoimidazole is a nuanced interplay of the electron-donating character of the substituted pyrrole-like nitrogen and the electron-withdrawing effects of both the chloro-substituent and the pyridine-like nitrogen.
Electrophilic Substitution: The benzimidazole ring is generally susceptible to electrophilic attack, primarily on the benzene (B151609) portion of the molecule. The position of substitution is directed by the combined influence of the fused imidazole (B134444) ring and the chloro-substituent. The nitrogen atom at position 1, being alkylated, possesses a permanent pyrrole-like character, which tends to activate the fused benzene ring towards electrophiles. Conversely, the chloro group at position 5 is a deactivating group with ortho-, para-directing effects due to lone pair resonance. Theoretical and experimental studies on related benzimidazoles suggest that electrophilic attack, such as nitration or halogenation, would likely occur at the C4 or C7 positions, and to a lesser extent, the C6 position. The precise outcome depends on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the benzene ring of this compound is generally challenging due to the electron-rich nature of the heterocyclic system. However, such reactions can be facilitated if the ring is further activated by strongly electron-withdrawing groups. For instance, the presence of a nitro group, particularly ortho or para to a leaving group, significantly enhances the susceptibility of the ring to nucleophilic attack by stabilizing the intermediate Meisenheimer complex. youtube.com While the chloro group at C5 is a potential leaving group, its substitution by a nucleophile would require harsh conditions or additional activation.
More commonly, nucleophilic attack is observed in derivatives. For example, studies on 2-(2-nitrophenyl)-1H-benzimidazoles have shown that they can undergo high-yielding intramolecular SNAr of the nitro group with a pendant alkoxide, a process activated by the benzimidazole moiety. nih.gov
Reactivity of Peripheral Functional Groups (e.g., Aldehyde, Thiol, Carboxylate)
The reactivity of this compound can be significantly expanded by introducing peripheral functional groups. The benzimidazole nucleus influences the chemical behavior of these attached groups.
Aldehyde Group: An aldehyde group, if introduced onto the benzimidazole ring (e.g., at the C2 position), would be susceptible to a range of reactions. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in condensation reactions to form Schiff bases. For example, the reaction of benzimidazole derivatives with various aromatic aldehydes is a common method for synthesizing Schiff bases, which can then be used to create other heterocyclic systems like thiazolidinones. researchgate.net Organocatalytic approaches have also been developed for the direct amidation of aldehydes, a reaction where benzimidazole itself can act as a nucleophile. acs.org
Thiol Group: A thiol group (-SH) introduced at the C2 position would exist in tautomeric equilibrium with the thione form (>C=S). This thione form is often predominant. The sulfur atom is a potent nucleophile, readily undergoing alkylation and acylation reactions. It can also be oxidized to form disulfide bridges or sulfonic acids, depending on the oxidizing agent and conditions.
Carboxylate Group: A carboxylate or carboxylic acid group attached to the benzimidazole ring can participate in standard esterification and amidation reactions. The acidity of the carboxylic acid can be influenced by the electronic nature of the benzimidazole ring system. Furthermore, the presence of both the carboxylate and the nitrogen atoms of the imidazole ring allows for the formation of metal complexes where the benzimidazole derivative acts as a chelating ligand.
Research has shown the synthesis of various derivatives starting from related structures, such as the preparation of 5-chloro-2-(α-chloro)ethyl-N-methylbenzimidazole, which serves as a key intermediate for further nucleophilic substitution reactions to create a library of compounds. derpharmachemica.com
Intermolecular Interactions and Complex Formation
The structure of this compound allows for a variety of intermolecular interactions that are crucial in its crystal packing and its ability to form larger molecular assemblies.
Hydrogen Bonding: Although the N1 position is methylated, preventing the common N-H···N hydrogen bonds seen in unsubstituted benzimidazoles, the pyridine-like nitrogen at the N3 position remains a potent hydrogen bond acceptor. beilstein-journals.orgnih.gov It can interact with hydrogen bond donors from solvents or other molecules. If functional groups with O-H or N-H bonds are present on the periphery, they can act as hydrogen bond donors, leading to defined supramolecular structures. nih.gov
Halogen Bonding: The chlorine atom at the C5 position can act as a halogen bond donor, interacting with Lewis bases. This type of non-covalent interaction, while weaker than hydrogen bonding, can play a significant role in directing crystal engineering and molecular recognition.
π–π Stacking: The aromatic benzimidazole ring system can participate in π–π stacking interactions. These interactions, driven by the attraction between the electron-rich π-systems, contribute to the stability of the crystal lattice. The presence of the chloro-substituent can modulate these interactions through quadrupole effects.
Complex Formation: The N3 nitrogen atom of the imidazole ring is a primary site for coordination with metal ions. Numerous studies have documented the synthesis and characterization of metal complexes with benzimidazole-derived ligands. researchgate.netnih.gov These complexes exhibit diverse geometries, including tetrahedral and octahedral, depending on the metal ion and the stoichiometry of the reaction. The resulting metallo-organic frameworks and coordination polymers have applications in catalysis and materials science. For instance, cobalt(II) complexes with substituted benzimidazoles have been shown to form tetrahedral geometries. researchgate.net
| Interaction Type | Participating Atoms/Groups | Significance |
| Hydrogen Bonding | N3 (acceptor) with H-donors | Directs crystal packing, influences solubility |
| Halogen Bonding | C5-Cl (donor) with Lewis bases | Contributes to supramolecular assembly |
| π–π Stacking | Benzimidazole aromatic rings | Stabilizes crystal structures |
| Metal Coordination | N3 lone pair with metal ions | Formation of diverse metal complexes |
Tautomerism and its Role in Chemical Reactivity and Product Distribution
Annular tautomerism, the migration of a proton between the N1 and N3 nitrogen atoms, is a hallmark of many 1H-benzimidazoles and profoundly influences their chemical and biological properties. beilstein-journals.orgencyclopedia.pub However, in this compound, this tautomerism is blocked due to the presence of the methyl group at the N1 position.
This fixed structure has several important consequences:
Defined Regiochemistry: The absence of tautomerism simplifies reaction outcomes. The nitrogen atoms are chemically distinct: N1 is a pyrrole-like, less basic nitrogen integrated into the aromatic system, while N3 is a pyridine-like, more basic and nucleophilic nitrogen. This distinction is permanent, whereas in a 1H-benzimidazole, these roles are averaged out or exist in equilibrium. nih.gov
Predictable Substitution: The lack of tautomeric equilibrium means that reactions such as N-alkylation or N-acylation will exclusively occur at the more nucleophilic N3 position. In contrast, for a 1H-benzimidazole, a mixture of N1 and N3 substituted products is often obtained.
Influence on Basicity: The methyl group is electron-donating, which slightly increases the basicity of the molecule compared to its unsubstituted counterpart. The pKa value is a direct reflection of this fixed electronic environment.
Model Compound for Spectroscopic Studies: Because its structure is locked, 1-methyl-1H-benzimidazole is often used as a reference compound in NMR studies to help assign signals and understand the electronic effects in tautomerizing benzimidazole systems. encyclopedia.pubnih.gov The distinct chemical shifts for C4 and C7, for example, can be used to estimate the proportion of different tautomers in related compounds where the equilibrium exists. nih.gov
Mechanistic Research in Biological Systems in Vitro and in Silico Studies
General Mechanisms of Benzimidazole (B57391) Interactions with Biological Macromolecules
The biological activity of benzimidazole derivatives is intrinsically linked to their ability to interact with a variety of biological macromolecules. Their structural similarity to purine (B94841) enables them to act as competitive inhibitors in processes involving this crucial biomolecule. rdd.edu.iq By substituting for purine, benzimidazoles can disrupt the biosynthesis of essential components like nucleic acids and proteins within bacterial cell walls, ultimately leading to the inhibition of bacterial growth. rdd.edu.iq
Computational studies, such as molecular docking, have provided further insights into these interactions. For instance, research on benzimidazole-based inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRP) has revealed that the benzimidazole scaffold can bind to the enzyme at a site distinct from the nucleotide substrate binding site. nih.gov This allosteric inhibition is thought to occur prior to the formation of a productive polymerase-RNA complex, highlighting the diverse ways in which benzimidazoles can modulate enzyme function. nih.gov The presence of specific substituents on the benzimidazole ring, such as a chloro group at the 5-position, can further enhance these interactions, leading to more potent inhibitory activity. nih.gov
Mechanistic Investigations of Antimicrobial Activity
The antimicrobial properties of 5-Chloro-1-methyl-benzoimidazole and related compounds have been a significant area of investigation, with studies spanning antifungal, antibacterial, antiviral, and antiparasitic activities.
Antifungal Mechanisms
The antifungal activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes in fungal metabolic pathways.
Lanosterol (B1674476) 14α-Demethylase Inhibition: A primary target for many azole and benzimidazole antifungals is lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.govwikipedia.org Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane. nih.gov While direct studies on this compound are limited, the well-established mechanism of related benzimidazoles suggests this is a probable mode of action. nih.govnih.govdrugbank.com The development of dual inhibitors that target both lanosterol 14α-demethylase and other fungal enzymes, such as histone deacetylase, represents a promising strategy to combat drug-resistant fungal strains. nih.gov
Biofilm Formation Modulation: Bacterial and fungal biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. nih.govrsc.org Some benzimidazole compounds have been shown to inhibit biofilm formation in a broad spectrum of pathogens. nih.govnih.gov The mechanism underlying this activity is under investigation but may involve the disruption of signaling pathways that regulate biofilm development, such as those involving the second messenger c-di-GMP. nih.gov Benzimidazolium salts, for example, have demonstrated the ability to not only prevent biofilm formation but also to disperse mature biofilms by disrupting the biofilm matrix and bacterial cellular membranes. rsc.org
Antibacterial Mechanisms
The antibacterial action of benzimidazoles is often linked to their ability to interfere with fundamental cellular processes. As previously mentioned, their structural analogy to purines allows them to act as competitive inhibitors in the biosynthesis of nucleic acids and proteins, which is vital for bacterial survival. rdd.edu.iq Studies on various benzimidazole derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain novel benzimidazole-triazole hybrids have shown significant antibacterial activity, with the presence of chloro and other electron-withdrawing groups on the benzimidazole ring enhancing their potency. nih.gov
Antiviral Mechanisms
Benzimidazole derivatives have shown promise as antiviral agents, with mechanisms targeting specific viral proteins and processes.
DNA Maturation Inhibition for Human Cytomegalovirus (HCMV): A notable example of the antiviral activity of benzimidazoles is the inhibition of human cytomegalovirus (HCMV) replication. nih.govnih.gov Compounds like 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl benzimidazole (BDCRB) have been shown to inhibit the maturation of viral DNA. nih.govnih.gov This is achieved by preventing the cleavage of high-molecular-weight concatemeric viral DNA into unit-length genomes, a crucial step for packaging into new virions. nih.gov Mechanistic studies have identified the UL89 gene product, a putative component of the viral terminase complex, as the likely target of these benzimidazole ribonucleosides. nih.govnih.gov This targeted inhibition of a viral-specific process offers the potential for selective and safe antiviral therapy. nih.govnih.gov
Antiparasitic Mechanisms
The antiparasitic activity of benzimidazoles is well-documented, with research focusing on their efficacy against various protozoan parasites.
Trypanocidal Activity against Trypanosoma cruzi: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in Latin America. nih.govucr.ac.cr Several benzimidazole derivatives have demonstrated trypanocidal activity against this parasite. nih.gov For example, 5-chloro-1-methyl-1H-benzimidazole-2-thiol has shown better activity than the reference drug benznidazole (B1666585) against certain strains of T. cruzi in in vivo models. nih.gov The mechanism of action is believed to involve the inhibition of essential parasite enzymes, similar to the antifungal mechanism targeting lanosterol 14α-demethylase. nih.gov The parasite's reliance on its own sterol biosynthesis pathway makes this a vulnerable target for therapeutic intervention. nih.govnih.govms-editions.cl
Mechanistic Insights into Antiproliferative and Cytotoxic Activities
In addition to their antimicrobial properties, benzimidazole derivatives have been investigated for their potential as anticancer agents. Their cytotoxic effects are often mediated through distinct cell death mechanisms.
Research on a benzimidazole carbamate (B1207046) (BCar) has revealed a dual mechanism of cytotoxicity in breast cancer cells that is dependent on the p53 tumor suppressor protein status. nih.gov In p53-proficient breast cancer cells, BCar induces apoptosis, a programmed cell death pathway. nih.gov Conversely, in p53-deficient cells, the compound triggers mitotic catastrophe, a form of cell death that occurs during mitosis. nih.gov This p53-independent mechanism is characterized by the formation of multi-micronucleated cells. nih.gov The underlying action for this cytotoxicity is attributed to the ability of these compounds to depolymerize microtubules, which are essential for cell division. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest and subsequent cell death.
Inhibition of Key Cellular Processes
Tubulin Binding:
Benzimidazoles are well-recognized as anti-tubulin agents, primarily interacting with β-tubulin to disrupt microtubule polymerization, a critical process for cell division and maintenance of cell shape. nih.govnih.gov This interaction is a cornerstone of their use as antifungal and anthelmintic agents. nih.gov The binding of benzimidazoles to β-tubulin can be influenced by specific amino acid residues within the protein. nih.gov While direct studies on this compound's specific binding kinetics to tubulin are not extensively detailed in the provided results, the broader class of benzimidazoles it belongs to is firmly established as targeting tubulin. nih.govnih.gov
Topoisomerase Inhibition:
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them a key target for anticancer drugs. nih.gov Certain benzimidazole derivatives have been identified as topoisomerase I poisons, which stabilize the transient DNA-topoisomerase I complex, leading to DNA strand breaks and cell death. nih.govnih.gov The inhibitory activity of these compounds can be influenced by substituents on the benzimidazole core. nih.gov For instance, the presence of strong electron-withdrawing groups can enhance topoisomerase I poisoning activity and cytotoxicity. nih.gov Molecular modeling studies have shown that benzimidazole derivatives can bind to human DNA topoisomerase I, with specific interactions contributing to their inhibitory potential. acs.org
Pathways of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. nih.govfrontiersin.org
Some benzimidazole derivatives have been shown to induce apoptosis in tumor cells. researchgate.net This can occur through various mechanisms, including the activation of caspase cascades. nih.gov For example, the treatment of cancer cells with certain compounds can lead to a concentration-dependent increase in the levels and enzymatic activity of caspase-3, a key executioner caspase. nih.gov The induction of apoptosis by some agents can also involve the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, a process that can occur independently of caspase activation. mdpi.com
The regulation of apoptosis is complex and involves a balance between pro-apoptotic and anti-apoptotic proteins. The Bcl-2 family of proteins plays a critical role in the intrinsic pathway, with members like Bcl-2 and Mcl-1 acting as anti-apoptotic factors. frontiersin.org The ability of a compound to modulate the expression or activity of these proteins can significantly impact its apoptotic-inducing potential.
Elucidation of Anti-inflammatory Mechanisms
Benzimidazole derivatives have demonstrated significant anti-inflammatory effects by interacting with various targets involved in the inflammatory cascade. mdpi.comnih.gov
Modulation of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com The inhibition of these enzymes is a major strategy for controlling inflammation. nih.gov
Dual inhibition of both COX and 5-LOX pathways is considered a promising approach to reduce inflammation with potentially fewer side effects compared to selective COX inhibitors. nih.govresearchgate.net Some benzimidazole derivatives have been investigated for their ability to inhibit these enzymes. For example, benzimidazoles substituted with certain moieties have been shown to inhibit COX-2. nih.gov The inhibition of both COX and 5-LOX can lead to a reduction in the production of their respective inflammatory products. nih.govplos.org
Ligand-Receptor Interactions
Benzimidazole derivatives can exert their anti-inflammatory effects through interactions with various receptors. mdpi.comnih.gov
Transient Receptor Potential Vanilloid-1 (TRPV1): TRPV1 is a non-selective cation channel involved in pain perception and inflammation. nih.gov Some benzimidazole derivatives have been identified as TRPV1 antagonists. mdpi.com The interaction with this receptor can contribute to the anti-inflammatory and antihyperalgesic effects of these compounds. mdpi.comnih.govnih.gov
Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system, which plays a role in modulating inflammation and pain. nih.gov Benzimidazole derivatives with specific substitutions have been shown to act as antagonists of the cannabinoid receptors. nih.gov
Bradykinin (B550075) Receptors: Bradykinin is a potent inflammatory mediator, and its receptors are a target for anti-inflammatory drug development. Specific substitutions on the benzimidazole scaffold can lead to antagonism of the bradykinin receptor. nih.gov
Enzyme Inhibition Studies
Urease Inhibition:
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In certain bacterial infections, urease activity can contribute to the pathology. nih.gov Therefore, urease inhibitors are of interest for therapeutic applications. nih.govnih.gov Substituted benzimidazole derivatives have been studied as potential urease inhibitors. nih.gov Kinetic studies have shown that some of these compounds can act as reversible competitive inhibitors of urease, with their inhibitory constants depending on their specific chemical structure. nih.gov
Structure-Activity Relationship (SAR) Analysis for Mechanistic Correlation
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. mdpi.comnih.gov For benzimidazole derivatives, SAR analyses have highlighted the importance of substituents at various positions on the benzimidazole ring, including the N-1, C-2, C-5, and C-6 positions, in determining their pharmacological effects. mdpi.comnih.govnih.gov
For instance, in the context of anti-inflammatory activity, the nature and position of substituents significantly contribute to the interaction with targets like COX, 5-LOX, and various receptors. mdpi.com Electronegative groups at the C5 position of the benzimidazole scaffold have been found to result in more potent anti-inflammatory activity in some cases. mdpi.com Similarly, for antimicrobial activity, the presence of specific groups, such as a p-chlorophenyl group at the 2nd position, has been shown to enhance the activity of certain benzimidazole derivatives. researchgate.net In the case of topoisomerase inhibitors, substitutions at the 2"-position of terbenzimidazoles can influence their activity and cross-resistance profiles. nih.gov
Influence of Halogen and Methyl Substituents on Biological Target Engagement
The biological activity of a benzimidazole derivative is profoundly influenced by the nature of its substituents. In this compound, the chloro and methyl groups each impart distinct electronic and steric properties that dictate its interaction with biological macromolecules.
The chloro group at the 5-position is an electron-withdrawing group. Such halogen substitutions are known to modulate the electronic environment of the benzimidazole ring system. The presence of electron-withdrawing groups like halogens can be crucial for the antimicrobial properties of benzimidazole derivatives. frontiersin.org For instance, in some series of compounds, the inclusion of a chloro group has been linked to remarkable antifungal activity. frontiersin.org The electronegativity and size of the halogen atom can influence binding affinity and selectivity towards a target protein.
The N-1 methyl group serves two primary roles. Firstly, it blocks the potential for tautomerization, which can occur in N-unsubstituted benzimidazoles. nih.gov This locks the molecule into a single, defined isomeric form, which can be critical for precise orientation within a protein's binding site. Secondly, the methyl group is a small, lipophilic substituent. Such groups can engage in hydrophobic or lipophilic interactions with amino acid residues within the active pockets of target proteins, potentially enhancing binding affinity. researchgate.net Studies on related benzimidazole series have shown that substitution with a benzyl (B1604629) group (a larger lipophilic group) at the N-1 position can enhance anti-inflammatory action. mdpi.com Similarly, the methyl group at position 5 has been identified as crucial for enhancing the bioactivity of certain benzimidazole derivatives in cancer cell lines. nih.gov
The interplay between the electron-withdrawing chloro group and the electron-donating, lipophilic methyl group creates a unique electronic and topographic profile that determines how this compound engages with its biological targets.
Table 1: Influence of Substituents on Biological Target Engagement
| Substituent | Position | Property | Influence on Target Engagement | Supporting Evidence |
|---|---|---|---|---|
| Chloro | C-5 | Electron-withdrawing, Halogen | Modulates the electronic character of the benzimidazole ring; can enhance antimicrobial activity. | Electron-withdrawing groups like fluoro and nitro at meta or para positions contribute to antimicrobial properties. frontiersin.org |
| Methyl | N-1 | Electron-donating, Lipophilic, Steric bulk | Prevents tautomerization, ensuring a fixed molecular conformation. Engages in hydrophobic interactions within binding sites. | N-1 substitution can increase chemotherapeutic activity. nih.gov Methyl groups can improve interactions in active pockets. researchgate.net |
Positional Effects of Functional Groups on Mechanism of Action
The specific placement of substituents on the benzimidazole ring is as critical as their chemical nature. Structure-activity relationship (SAR) studies consistently demonstrate that altering the position of a functional group can lead to significant changes in pharmacological activity. The N-1, C-2, C-5, and C-6 positions are often highlighted as particularly important for modulating the biological effects of benzimidazole compounds. nih.govnih.gov
In this compound, the chlorine atom is at the C-5 position. Research on various benzimidazole derivatives has shown that the location of such a substituent significantly impacts efficacy. For example, in one study on anti-inflammatory agents, a chloro group at the meta position of an attached aniline (B41778) ring resulted in potent activity. mdpi.com In a different context of benzimidazole opioids, the most potent compounds were found to possess a nitro group specifically at the 5-position. wikipedia.org Conversely, the incorporation of electron-withdrawing groups at the C-6 position has been shown to reduce anti-inflammatory activity in some series, whereas electron-donating groups at the same position led to lower potency in others. mdpi.com This highlights that the effect of a substituent is highly dependent on its position and the specific biological target.
The methyl group at the N-1 position is also positionally significant. As previously noted, this substitution prevents the tautomeric shift common in benzimidazoles with a hydrogen at N-1. nih.gov This pre-organizes the molecule for a specific binding orientation. SAR evaluations have confirmed that modifications at the N-1 position, such as the introduction of various side chains, are promising for developing inhibitors of targets like the VEGFR-2 kinase. nih.gov
Table 2: Positional Importance of Substituents in Benzimidazole Derivatives
| Position | Substituent Type | Observed Effect on Mechanism/Activity | Reference Example |
|---|---|---|---|
| N-1 | Alkyl (e.g., Methyl), Benzyl | Prevents tautomerism; can enhance activity through steric/lipophilic interactions. Considered important for pharmacological effect. nih.gov | Substitution of a benzyl group at N-1 enhanced anti-inflammatory action. mdpi.com |
| C-2 | Various | A key position for introducing diverse functionalities that often interact directly with target residues. | Groups at C-2 are critical for activity; the nature of the group influences potency. mdpi.com |
| C-5 | Electron-withdrawing (e.g., Chloro, Nitro) | Often enhances activity. The presence of a methyl group at position 5 can be crucial for enhancing bioactivities. nih.gov | The most potent benzimidazole opioids contain a nitro group at the 5-position. wikipedia.org |
| C-6 | Electron-withdrawing or Electron-donating | Effects are highly variable. Electron-withdrawing groups reduced anti-inflammatory activity in one study, while electron-donating groups showed lower potency in another. mdpi.com | A methoxy (B1213986) group (electron-donating) at C-6 showed strong anti-inflammatory activity. mdpi.com |
Role of Molecular Hybridization in Modulating Biological Mechanisms
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a novel mechanism of action by engaging multiple biological targets or different binding sites on a single target. The this compound scaffold is a valuable component in the design of such hybrids.
Table 3: Examples of Benzimidazole-Based Molecular Hybrids
| Hybrid Structure | Linked Pharmacophore | Observed Biological Activity | Modulating Factor |
|---|---|---|---|
| Benzimidazole-Triazole | 1,2,3-Triazole or 1,2,4-Triazole | Antimicrobial, Antiviral. nih.gov | The presence of halogens (-Cl, -F) on the benzimidazole ring often increases antimicrobial activity. nih.gov |
| Benzimidazole-Pyrazole | Pyrazole (B372694) | Anti-inflammatory, Anticancer. acs.org | Substituents on the pyrazole moiety (e.g., -NO2, -F) dictate the specific activity and potency of the hybrid. acs.org |
| Benzimidazole-Oxadiazole | 1,3,4-Oxadiazole | Anti-inflammatory (COX-2 inhibition). frontiersin.org | A chloro group at the ortho position of a phenyl ring attached to the oxadiazole showed promising activity. frontiersin.org |
Applications in Advanced Chemical Research and Development
Utility as Synthetic Intermediates and Building Blocks for Complex Organic Molecules
In the realm of organic synthesis, 5-Chloro-1-methyl-benzoimidazole is a key starting material for constructing more elaborate molecular architectures. The benzimidazole (B57391) ring system is a common scaffold, and the specific substitution pattern of this compound allows for targeted modifications. acs.org Chemists utilize it as an intermediate, leveraging its structure to introduce additional functional groups and build complexity.
A notable application is in the synthesis of derivatives with potential pharmacological activities. For instance, the compound serves as the foundation for creating 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles. This multi-step synthesis involves first preparing a 5-Chloro-1-methyl-2-α-(chloro)-ethyl-benzimidazole nucleus, which is then condensed with various substituted aryl piperazines to yield the final target compounds. derpharmachemica.com This process highlights how the initial this compound framework is strategically modified at the 2-position to generate a library of new chemical entities.
The versatility of the benzimidazole nucleus allows it to be incorporated into a wide array of reactions to produce N-acyl benzimidazoles and other activated amides, which are themselves important reagents in organic transformations for creating new carbon-carbon and carbon-heteroatom bonds. acs.org
Table 1: Synthesis of Complex Molecules from this compound
| Starting Intermediate | Reaction Type | Resulting Compound Class | Reference |
|---|---|---|---|
| This compound | Functionalization at C2 position followed by condensation | 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles | derpharmachemica.com |
Contributions to the Design and Discovery of Novel Bioactive Scaffolds in Medicinal Chemistry
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. rsc.orgrsc.org The specific derivative, this compound, contributes significantly to this field as a precursor for novel bioactive molecules, particularly in the development of antifungal and anticancer agents. derpharmachemica.comacs.org
Antifungal Activity: Research has demonstrated that derivatives synthesized from this compound exhibit notable antifungal properties. A series of 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles were synthesized and evaluated for their efficacy against the fungal pathogen Candida albicans. Many of these compounds showed moderate to good antifungal activity. derpharmachemica.com The presence of the 5-chloro substituent on the benzimidazole ring is considered a potentially important feature for enhancing antimicrobial potency. nih.gov In general, azole compounds, including benzimidazoles, function by inhibiting fungal cytochrome P450, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov
Anticancer Activity: The benzimidazole framework is a key component in the development of anticancer therapeutics. nih.gov The introduction of a chloro group at the 5-position can be a critical design element. For example, metal complexes of various benzimidazole-derived ligands have been synthesized and studied for their antitumor properties. nih.govnih.gov While not all studies use the N-methylated version, the findings for 5-chlorobenzimidazole (B1584574) derivatives are significant. For instance, silver complexes of benzimidazole-5-carboxylic acid hydrazides have shown cytotoxicity against human lung and breast cancer cell lines. nih.gov Furthermore, newly synthesized tetracyclic benzimidazole derivatives have been investigated for their potential against breast cancer cells (MCF-7). acs.org
Table 2: Bioactive Scaffolds Derived from this compound and Related Structures
| Compound Class | Biological Activity | Target | Reference |
|---|---|---|---|
| 5-chloro-1-methyl-2-α-[(N4-aryl) piperazin-1-yl] ethyl benzimidazoles | Antifungal | Candida albicans | derpharmachemica.com |
| 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole | Anticancer (Ligand for metal complexes) | Cancer Cell Lines | nih.gov |
| Metal complexes of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Antitumor | Human lung (A549) and breast (MCF-7) cancer cells | nih.gov |
Exploration in Materials Science for Functional Organic Materials
While the benzimidazole scaffold has found broad application in materials science, the specific use of this compound is not as extensively documented in current research literature. Generally, benzimidazole derivatives are recognized for their utility as important intermediates in the synthesis of dyes and polymers. rsc.org Their structural properties also lend themselves to applications in chemosensing, crystal engineering, and fluorescence. rsc.org
Theoretical studies on polynitro derivatives of benzimidazole have explored their potential as energetic materials, indicating that the core structure is of interest for developing high-energy compounds. nih.gov The versatility of the benzimidazole heterocycle has also been noted for its potential in paving the way for further exploration in materials science. chemrxiv.org However, dedicated research focusing on the integration of this compound into functional organic materials remains a developing area.
Precursor Development in Agrochemical Research
In the field of agrochemical research, benzimidazole derivatives are a cornerstone class of fungicides. rsc.org Compounds like benomyl, carbendazim, and thiabendazole (B1682256) have been widely used in agriculture to control a variety of plant diseases caused by fungi. rsc.org The benzimidazole ring is the active pharmacophore responsible for this fungicidal activity.
The relevance of this compound as a precursor in this domain stems from two key attributes: the proven efficacy of the benzimidazole core and the influence of the chloro-substituent. Research into related structures, such as 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, has shown that the 5-chloro group can contribute positively to antibacterial and antifungal activity. nih.gov This suggests that synthesizing new potential agrochemicals from a 5-chloro-substituted benzimidazole precursor like this compound is a rational strategy. These compounds could be developed to target pathogenic fungi such as Rhizoctonia solani and Botrytis cinerea, which are significant threats to agricultural production. researchgate.net
Table 3: Relevance of Benzimidazole Scaffolds in Agrochemical Research
| Compound Class | Application | Target Pathogens (Examples) | Reference |
|---|---|---|---|
| Benzimidazole Fungicides (e.g., Benomyl, Carbendazim) | Fungicide | Broad-spectrum fungal pathogens | rsc.org |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Antibacterial, Antifungal | Gram-positive/negative bacteria, Fungi | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for 5-Chloro-1-methyl-benzoimidazole and its Derivatives
The synthesis of benzimidazole (B57391) derivatives has evolved significantly from classical condensation reactions requiring harsh conditions. Future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies for compounds like this compound.
Modern approaches such as microwave-assisted synthesis have demonstrated the ability to dramatically reduce reaction times and improve yields for benzimidazole derivatives. researchgate.netnih.govnih.gov This technique offers a cleaner and more efficient alternative to conventional heating methods. researchgate.net Another promising avenue is flow chemistry , which allows for the continuous and scalable production of benzimidazoles with high purity and yield. nih.govuky.edu This methodology is particularly advantageous for industrial applications, enhancing safety and process control.
The principles of green chemistry are also being integrated into benzimidazole synthesis. This includes the use of environmentally benign solvents like water or deep eutectic solvents (DES), and the application of recyclable catalysts. nih.govacs.orgrsc.org For instance, methods employing catalysts such as ammonium (B1175870) chloride, nih.govacs.org zinc oxide nanoparticles under ultrasound conditions, hmdb.ca and various metal salts have been shown to be effective and economically viable. nih.govhmdb.ca Photocatalytic methods using catalysts like Rose Bengal under visible light offer a metal-free and operationally simple route to functionalized benzimidazoles. researchgate.net
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, further streamlines the synthesis of complex benzimidazole derivatives. nih.govacs.org These methodologies often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids under various catalytic conditions. rsc.orgnih.govmdpi.com For the specific synthesis of N-methylated benzimidazoles, transition-metal-catalyzed reactions and innovative C1 synthons like D-glucose are being explored. acs.org
A key starting material for the synthesis of this compound is 4-chloro-N1-methylbenzene-1,2-diamine. The development of efficient synthetic routes to this and other substituted o-phenylenediamines is crucial for the facile production of the target compound and its derivatives.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Advantages | Disadvantages | Representative Catalysts/Conditions |
| Conventional Heating | Well-established procedures | Long reaction times, harsh conditions, lower yields | Hydrochloric acid, polyphosphoric acid mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions researchgate.netnih.gov | Specialized equipment required | Sodium hypophosphite in ethanol (B145695) nih.gov |
| Flow Chemistry | Scalability, high purity and yield, improved safety nih.govuky.edu | Initial setup cost, potential for clogging | Design of Experiment (DoE) optimization nih.gov |
| Green Synthesis | Environmentally friendly, use of non-toxic reagents and solvents nih.govacs.orgrsc.org | May have limitations in substrate scope | Ammonium chloride, nih.govacs.org ZnO nanoparticles, hmdb.ca deep eutectic solvents acs.org |
| Photocatalysis | Metal-free, mild reaction conditions, operational simplicity researchgate.net | Requires a light source, potential for side reactions | Rose Bengal, LED bulb researchgate.net |
Advanced Computational Approaches for Predicting Molecular Behavior and Interactions
Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can guide the synthesis and evaluation of new compounds. For this compound and its derivatives, advanced computational approaches are pivotal in predicting their molecular behavior and interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the physicochemical properties of benzimidazole derivatives with their biological activities. nih.govacs.orgnih.govresearchgate.net These models can identify key molecular descriptors, such as lipophilicity (MlogP), topological polar surface area (TPSA), and electronic parameters, that are crucial for a compound's efficacy. acs.orgnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed 3D contour maps that highlight the regions of a molecule where modifications would likely enhance activity. nih.gov
Molecular docking is another powerful technique used to predict the binding orientation and affinity of a ligand to its target protein. acs.orgacs.orgnih.govnih.gov For benzimidazole derivatives, docking studies have been instrumental in understanding their interactions with various targets, including enzymes and receptors. acs.orgnih.gov These studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov Recent research has utilized molecular docking to explore the potential of 5-chlorobenzimidazole (B1584574) derivatives as inhibitors of targets like dihydrofolate reductase-thymidylate synthase in pathogens. acs.org
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for the early assessment of the drug-likeness of new compounds. researchgate.netnih.govnih.govnih.govrsc.org These computational tools can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicities, helping to prioritize candidates for further experimental investigation. nih.govnih.gov Studies on benzimidazole derivatives have successfully used these methods to forecast their pharmacokinetic profiles. nih.govrsc.org
Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of benzimidazole derivatives. uky.edunih.gov These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons, and the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative electrostatic potential. uky.edunih.gov
Table 2: Key Computational Approaches for Benzimidazole Research
| Computational Method | Application | Key Insights Provided |
| QSAR | Correlating chemical structure with biological activity. nih.govacs.orgnih.govresearchgate.net | Identification of key physicochemical descriptors for activity. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. acs.orgnih.govnih.gov | Visualization of ligand-receptor interactions (e.g., hydrogen bonds). |
| In Silico ADME/Tox | Predicting pharmacokinetic and toxicity profiles. researchgate.netnih.govrsc.org | Assessment of drug-likeness and potential liabilities. |
| DFT Calculations | Understanding electronic structure and reactivity. uky.edunih.gov | HOMO-LUMO energy gap, molecular electrostatic potential. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems
To gain a deeper and more holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is an emerging and powerful research avenue. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex mechanisms of action of a compound.
Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has been applied to study the effects of benzimidazole compounds. nih.gov For instance, metabolomics studies on the drug benznidazole (B1666585) have revealed its biotransformation within the parasite Trypanosoma cruzi and its impact on multiple metabolic pathways. nih.gov Such studies can identify the metabolic pathways perturbed by a compound, revealing its mechanism of action and potential off-target effects. The metabolism of benzimidazole anthelmintics is known to be heavily dependent on the substituents on the benzimidazole nucleus, with the cytochrome P-450 family and microsomal flavin monooxygenases being the primary enzymes involved in their biotransformation. nih.gov
The integration of proteomics (the large-scale study of proteins) with other omics data can provide a more complete picture. For example, identifying changes in protein expression in response to treatment with a benzimidazole derivative can pinpoint the specific cellular pathways being modulated.
While comprehensive multi-omics studies specifically on this compound are yet to be widely published, the methodologies are well-established. Future research could involve treating relevant cell lines or model organisms with the compound and then performing a multi-omics analysis. The resulting data can be integrated using bioinformatics tools to construct network models that illustrate the compound's effects on cellular systems. This approach can lead to the identification of novel drug targets, biomarkers for drug response, and a better understanding of potential resistance mechanisms. mdpi.com
Design of Next-Generation Benzimidazole Scaffolds with Tunable Reactivity and Specific Target Modulation
The benzimidazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.govresearchgate.net The future of benzimidazole-based drug design lies in creating next-generation scaffolds with finely tuned reactivity and high specificity for their intended targets.
The structure-activity relationship (SAR) of benzimidazole derivatives is a key area of investigation. researchgate.netnih.govnih.govnih.govrsc.org SAR studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence biological activity. nih.govnih.gov For example, the presence and nature of substituents can affect a compound's ability to act as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial agent. nih.govnih.gov The chloro group at the 5-position and the methyl group at the 1-position of this compound are expected to play a crucial role in its biological profile, and systematic modifications at other positions can be explored to optimize its activity against specific targets.
The concept of tunable reactivity involves designing molecules where the electronic and steric properties can be precisely controlled to achieve a desired biological effect. This can be achieved through the strategic introduction of various functional groups onto the benzimidazole scaffold. For example, the introduction of different aryl or heterocyclic moieties at the C2 position can lead to derivatives with varying inhibitory activities against different enzymes. acs.org
The design of multi-target inhibitors is another emerging trend. nih.govresearchgate.net Given that many diseases, such as cancer, involve multiple dysregulated pathways, compounds that can modulate several targets simultaneously may offer therapeutic advantages. nih.govresearchgate.net Benzimidazole derivatives are well-suited for this approach, and researchers are designing hybrids that combine the benzimidazole scaffold with other pharmacophores to create multi-target agents. nih.gov
Furthermore, the development of target-specific derivatives aims to improve efficacy and reduce off-target side effects. nih.govnih.gov By understanding the specific interactions between a benzimidazole derivative and its target through techniques like molecular docking and X-ray crystallography, medicinal chemists can design new analogs with enhanced selectivity. For instance, benzimidazole derivatives have been designed as specific inhibitors of targets such as topoisomerases, tubulin, and various kinases. nih.govnih.govnih.gov
The exploration of novel hybrid molecules, where the this compound core is linked to other bioactive moieties, holds significant promise for the discovery of next-generation therapeutic agents with improved potency and selectivity. acs.orgacs.org
Q & A
Q. What are established synthetic routes for 5-Chloro-1-methyl-benzimidazole, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-chloro-1,2-phenylenediamine and acetic acid derivatives under acidic conditions. For example, cyclization using polyphosphoric acid (PPA) at 120–140°C yields the benzimidazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Structural validation requires multi-spectral analysis:
- IR spectroscopy to confirm N–H and C–Cl stretches (~3100 cm⁻¹ and ~700 cm⁻¹, respectively) .
- ¹H/¹³C NMR to verify methyl (–CH₃) and aromatic proton environments (e.g., deshielded protons adjacent to chlorine) .
- LCMS for molecular ion ([M+H]⁺) matching the theoretical mass .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Compare peak area reductions and degradation product formation over 1–6 months. Stability is confirmed if purity remains >95% under recommended storage (desiccated, –20°C) .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of 5-Chloro-1-methyl-benzimidazole to biological targets?
- Methodological Answer : Use AutoDock Vina for molecular docking:
- Prepare the ligand (compound) and receptor (e.g., microbial enzyme) using AutoDock Tools (add charges, optimize torsion angles).
- Define a grid box around the receptor’s active site.
- Run docking with exhaustiveness = 20 for accurate sampling.
- Analyze binding modes and scores (ΔG values ≤ –7 kcal/mol indicate strong affinity). Cross-validate with MD simulations (e.g., GROMACS ) to assess stability of ligand-receptor complexes .
Q. How can crystallographic data resolve contradictions in NMR/IR structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Key metrics:
- R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) validate geometry .
- Compare experimental vs. calculated NMR shifts (software: GIAO/DFT ) to resolve ambiguities .
Q. What experimental designs optimize derivatives for enhanced antimicrobial activity?
- Methodological Answer : Employ a SAR-driven approach :
- Derivatization : Introduce substituents at N1 (methyl) or C5 (chlorine) positions via nucleophilic substitution or cross-coupling (e.g., Suzuki reaction).
- Bioassay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤ 16 µg/mL indicate potency).
- Mechanistic studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 71% vs. 80%) for similar derivatives?
- Methodological Answer : Re-evaluate reaction parameters:
- Catalyst loading : Higher Pd/C ratios (5 mol%) may improve Suzuki coupling efficiency .
- Solvent polarity : Switch from DMF to DMSO to enhance intermediate solubility.
- Temperature control : Use microwave-assisted synthesis (100°C, 30 min) for higher reproducibility .
Validate via HPLC-DAD to quantify unreacted starting material and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
